molecular formula C27H17BrClNO2 B11699844 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11699844
M. Wt: 502.8 g/mol
InChI Key: NRHUQMZNWKTUOG-CAPFRKAQSA-N
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Description

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 1-(2-chlorophenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **(3E)-3-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
  • **(3E)-3-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H17BrClNO2

Molecular Weight

502.8 g/mol

IUPAC Name

(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(2-chlorophenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H17BrClNO2/c28-21-12-10-19(11-13-21)26-15-14-22(32-26)16-20-17-25(18-6-2-1-3-7-18)30(27(20)31)24-9-5-4-8-23(24)29/h1-17H/b20-16+

InChI Key

NRHUQMZNWKTUOG-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC=CC=C5Cl

Origin of Product

United States

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